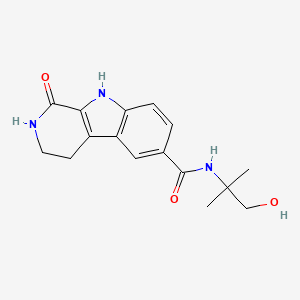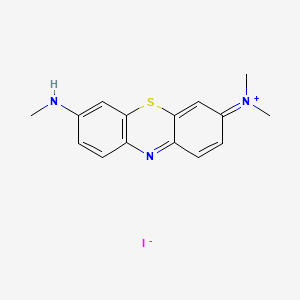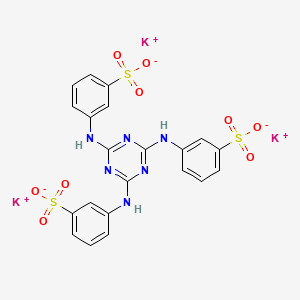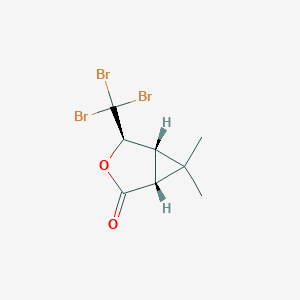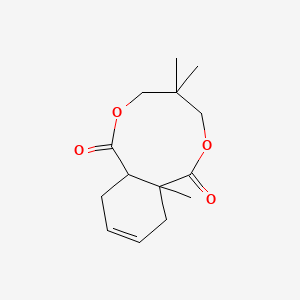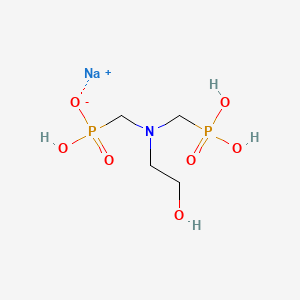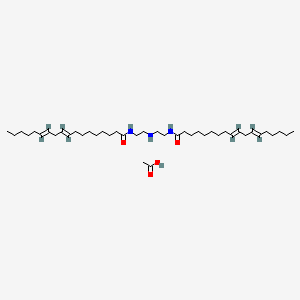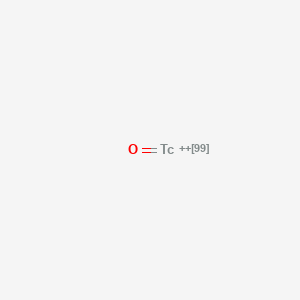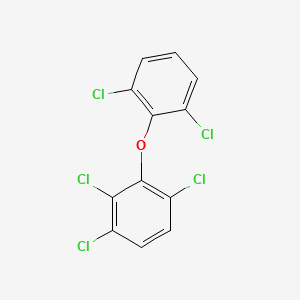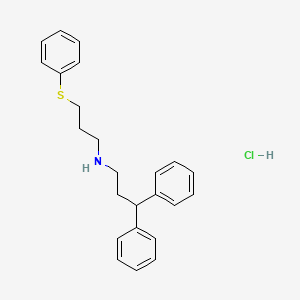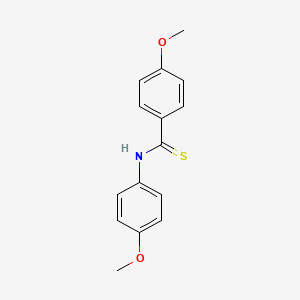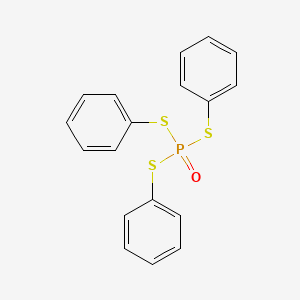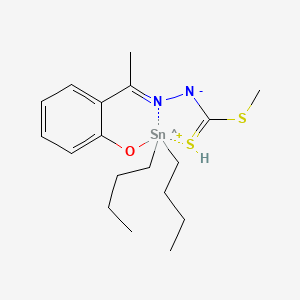
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- is a complex organotin compound derived from Schiff base ligands. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metals. This particular compound features a dibutyltin moiety coordinated to a hydrazinecarbodithioate ligand, which includes a 2-hydroxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- typically involves the reaction of dibutyltin dichloride with the Schiff base ligand. The Schiff base ligand is prepared by condensing thiourea with ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Substitution: The dibutyltin moiety can undergo substitution reactions with other ligands, altering the coordination environment around the tin center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of tin, while substitution reactions can result in new organotin complexes with different ligands.
Applications De Recherche Scientifique
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of tin.
Mécanisme D'action
The mechanism of action of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- involves its ability to form stable complexes with various biological molecules. The compound’s tridentate ligand allows it to interact with multiple coordination sites on target molecules, leading to its biological activity. Molecular docking studies have shown that the compound can intercalate with DNA, disrupting its function and leading to cell death in tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)thiourea): This compound is similar in structure but lacks the carbodithioate group.
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)-: Another similar compound with slight variations in the ligand structure.
Uniqueness
The uniqueness of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- lies in its specific ligand structure, which provides a unique coordination environment for the tin center. This results in distinct chemical and biological properties compared to other organotin compounds.
Propriétés
Numéro CAS |
84605-79-8 |
|---|---|
Formule moléculaire |
C18H29N2OS2Sn |
Poids moléculaire |
472.3 g/mol |
InChI |
InChI=1S/C10H12N2OS2.2C4H9.Sn/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13;2*1-3-4-2;/h3-6H,1-2H3,(H2,11,12,13,14);2*1,3-4H2,2H3;/q;;;+1/p-1 |
Clé InChI |
ZECDHNKOXWABSK-UHFFFAOYSA-M |
SMILES isomérique |
CCCC[Sn](CCCC)OC1=CC=CC=C1/C(=N/[N-]C(=[SH+])SC)/C |
SMILES canonique |
CCCC[Sn](CCCC)OC1=CC=CC=C1C(=N[N-]C(=[SH+])SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


